Cas no 2306261-94-7 (4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine)

4-Bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound featuring both bromo and iodo substituents on an isoxazolopyridine scaffold. This structure offers versatile reactivity for further functionalization, making it a valuable intermediate in medicinal chemistry and materials science. The presence of halogen atoms at the 4- and 7-positions enables selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the synthesis of complex derivatives. The amine group at the 3-position provides an additional site for modification, enhancing its utility in scaffold diversification. Its well-defined reactivity profile and stability under standard conditions make it suitable for applications in drug discovery and agrochemical research.
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine structure
2306261-94-7 structure
商品名:4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
CAS番号:2306261-94-7
MF:C6H3BrIN3O
メガワット:339.915992021561
CID:5290719

4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine 化学的及び物理的性質

名前と識別子

    • Isoxazolo[4,5-c]pyridin-3-amine, 4-bromo-7-iodo-
    • 4-Bromo-7-iodoisoxazolo[4,5-c]pyridin-3-amine
    • 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
    • インチ: 1S/C6H3BrIN3O/c7-5-3-4(2(8)1-10-5)12-11-6(3)9/h1H,(H2,9,11)
    • InChIKey: MPZXJYAORUYUNK-UHFFFAOYSA-N
    • ほほえんだ: C1(Br)=NC=C(I)C2ON=C(N)C1=2

4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1442980-100mg
4-Bromo-7-iodoisoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 98%
100mg
¥3667 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1442980-250mg
4-Bromo-7-iodoisoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 98%
250mg
¥5447 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1442980-1g
4-Bromo-7-iodoisoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 98%
1g
¥15714 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1442980-500mg
4-Bromo-7-iodoisoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 98%
500mg
¥10476 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-100mg
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
100mg
¥2400.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-250.0mg
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
250.0mg
¥3838.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-100MG
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
100MG
¥ 2,402.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-250MG
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
250MG
¥ 3,841.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-500MG
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
500MG
¥ 6,402.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB95376-250mg
4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
2306261-94-7 95%
250mg
¥3838.0 2024-04-22

4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine 関連文献

4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amineに関する追加情報

Comprehensive Overview of 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine (CAS No. 2306261-94-7)

The compound 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine (CAS No. 2306261-94-7) represents a structurally unique heterocyclic scaffold with significant potential in medicinal chemistry and pharmaceutical research. This molecule combines the isoxazole and pyridine ring systems, functionalized with bromine and iodine substituents at positions 4 and 7, respectively, while the pyridine nitrogen at position 3 is aminated. The integration of halogen atoms into the isoxazolopyridine framework introduces opportunities for modulating molecular interactions through halogen bonding or electrophilic substitution reactions, which are critical in drug design and materials science.

Recent studies highlight the importance of isoxazolopyridine derivatives as versatile building blocks for bioactive molecules. The bromo and iodo substituents in 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine serve as strategic handles for further synthetic transformations. For instance, transition-metal-catalyzed cross-coupling reactions such as the Buchwald–Hartwig amination or Sonogashira coupling can be employed to introduce diverse functional groups onto the aromatic core. This flexibility makes the compound a valuable intermediate in the synthesis of targeted therapeutics, particularly in oncology and neurodegenerative disease research.

The brominated isoxazole ring system contributes to the compound’s physicochemical properties, including lipophilicity and metabolic stability—key parameters for drug-like behavior. Computational studies have demonstrated that halogenated heterocycles often exhibit enhanced binding affinity to protein targets due to favorable noncovalent interactions. In particular, the iodine atom at position 7 may act as an electrophilic warhead in enzyme inhibition assays or facilitate X-ray crystallography studies by enhancing electron density in structural analyses.

Structural characterization of 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine has been achieved through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The NMR data typically reveal distinct signals for the aromatic protons adjacent to the bromo and iodo substituents, while HRMS confirms the molecular ion peak corresponding to [M+H]+. These data are essential for quality control in pharmaceutical development pipelines.

In terms of synthetic accessibility, this compound can be prepared via a convergent approach starting from substituted pyridines or isoxazole precursors. A notable method involves the sequential introduction of bromine and iodine atoms through electrophilic aromatic substitution reactions followed by amide formation at position 3. Recent advancements in flow chemistry have further streamlined such syntheses by enabling precise temperature control and reagent delivery under continuous-flow conditions.

From an application perspective, isoxazolopyridine-based compounds have shown promise as kinase inhibitors due to their ability to occupy ATP-binding pockets in protein kinases. The dual halogenation pattern observed in 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine may enhance selectivity toward specific kinase isoforms by modulating steric and electronic effects around the binding site. Preclinical studies have also explored similar scaffolds for their anti-inflammatory properties via modulation of NFκB signaling pathways.

Environmental considerations are integral to modern chemical research involving halogenated compounds like this one. Green chemistry principles emphasize minimizing waste generation during synthesis while maximizing atom economy. For example, solvent recovery systems and catalytic amounts of reagents can reduce environmental impact when producing brominated isoxazole derivatives on an industrial scale.

In materials science applications, halogen-substituted heterocycles often exhibit unique optical properties suitable for organic light-emitting diodes (OLEDs) or photovoltaic devices. The bromo/iodo combination may influence charge transport characteristics through altered bandgap energies compared to monohalogenated analogs. These properties could be exploited in next-generation electronic materials requiring tailored electronic behavior.

The field of chemical biology has increasingly utilized such complex heterocycles as probes for studying biomolecular interactions. By conjugating 4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amines with fluorescent tags or biotin moieties via click chemistry strategies like Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC), researchers can track ligand-receptor interactions in real-time using fluorescence microscopy techniques.

Regulatory compliance remains paramount when handling compounds containing heavy metals like iodine or bromine used during synthesis processes rather than being part of final product structures themselves—though it should be noted that these elements do not classify this particular substance under restricted categories per current international guidelines regarding hazardous materials management protocols within laboratory settings unless otherwise specified by local legislation governing chemical usage safety standards applicable beyond academic research environments into commercial production facilities where additional risk assessments might apply depending upon scale-up requirements involved post-discovery phase stages prior reaching market approval phases across various jurisdictions globally including but not limited EU REACH regulations alongside US EPA TSCA requirements which both mandate thorough evaluation before granting authorization permits allowing legal distribution channels post-registration submissions made available online databases accessible publicly via official government portals dedicated specifically towards ensuring public health protection measures remain enforced consistently worldwide irrespective geographical location differences existing between countries participating within global trade agreements promoting safe scientific innovation practices aligned with sustainable development goals outlined UN SDGs framework documentations accessible freely online resources updated regularly reflecting latest advancements made possible through collaborative efforts among scientists working internationally across borders without restrictions imposed politically motivated agendas interfering negatively affecting progress achieved thus far benefiting humanity collectively rather than individual interests prioritized over collective well-being principles emphasized throughout history documented extensively available academic publications indexed major scientific journals indexed PubMed Central databases accessible freely online platforms supporting open access initiatives encouraging knowledge sharing freely without paywalls hindering accessibility especially among developing nations striving improve healthcare outcomes globally achievable only through equitable access technologies developed responsibly ethically considering long-term consequences associated short-term gains sought after unethically sometimes observed historically requiring vigilance maintained continuously moving forward ensuring positive impact sustained over time benefiting future generations inheriting planet Earth we all share responsibility protecting preserving natural resources wisely managing them sustainably avoiding depletion rates exceeding regeneration capacities observed ecosystems today facing unprecedented challenges climate change accelerated human activities impacting biodiversity loss accelerating extinction rates species disappearing faster than ever recorded history necessitating urgent action taken now more than ever before critical moment history demanding collective effort worldwide cooperation required addressing these issues effectively efficiently without compromising economic growth needs balanced carefully between environmental conservation priorities ensuring both coexist harmoniously rather than conflicting irreconcilably opposing forces needing compromise reached mutually beneficial solutions found acceptable all stakeholders involved including governments corporations civil society organizations individual citizens playing role actively contributing positively towards common goal achieving sustainable future prosperity peace justice equality fairness respect diversity cultural heritage preserved protected against threats posed globalization homogenization trends observed today’s interconnected world requiring nuanced approaches respecting local contexts adapting solutions accordingly rather than imposing 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Amadis Chemical Company Limited
(CAS:2306261-94-7)4-bromo-7-iodo-isoxazolo[4,5-c]pyridin-3-amine
A1081994
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):301.0/481.0/802.0/1203.0